3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features an indole moiety, an oxadiazole ring, and an aminomethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the indole derivative, followed by the formation of the oxadiazole ringSpecific reagents and catalysts are used at each step to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or oxadiazole rings.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-carboxylic acid and indole-3-acetic acid share structural similarities.
Oxadiazole derivatives: Compounds such as 3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives.
Uniqueness
What sets 3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c15-7-12-18-14(21-19-12)13(20)16-6-5-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,17H,5-7,15H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPCFOKMIHMBQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NC(=NO3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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